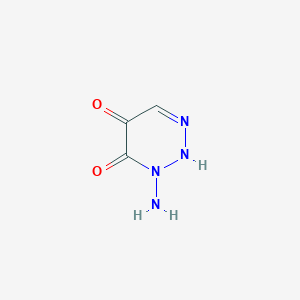

3-Amino-2H-triazine-4,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-2H-triazine-4,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C3H4N4O2 and its molecular weight is 128.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Activity

Recent studies have highlighted the potential of 3-amino-2H-triazine derivatives in cancer therapy. For instance, a series of 3-amino-substituted 1,2,4-triazines were synthesized and evaluated for their inhibitory activity against pyruvate dehydrogenase kinase (PDK) isoforms, which are critical in regulating cellular metabolism in cancer cells. These compounds demonstrated potent antitumor activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values ranging from 0.04 to 0.33 µM, indicating their effectiveness compared to established PDK inhibitors .

Inhibition of D-amino Acid Oxidase

Another significant application involves the synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of d-amino acid oxidase (DAAO). These compounds showed promising results in reducing DAAO activity, which is linked to various neurodegenerative diseases . The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance inhibitory potency.

Herbicidal Activity

Compounds derived from 3-amino-2H-triazine have been explored for their herbicidal properties. Research has shown that certain triazine derivatives can effectively inhibit photosynthesis in target plant species, making them suitable candidates for developing new herbicides . The mechanism typically involves interference with the electron transport chain in chloroplasts.

Synthetic Pathways

The synthesis of 3-amino-2H-triazine derivatives often involves multi-step reactions starting from readily available precursors. Common methods include:

- Friedel-Crafts Acylation : This method is used to introduce acyl groups into aromatic systems linked to the triazine core.

- Hydrazinolysis : A crucial step for forming new heterocyclic compounds by reacting hydrazines with triazine derivatives .

Structural Variants

The introduction of fluorinated groups has been noted to enhance the biological activity of triazine derivatives due to increased lipophilicity and stability. Such modifications have led to compounds exhibiting improved pharmacokinetic profiles and biological efficacy against various targets .

Case Studies

化学反应分析

Ring-Closure Reactions

The compound serves as a precursor for synthesizing fused heterocyclic systems. A novel method involves formic acid-mediated cyclization of nitroso intermediates at reflux temperatures (73% yield) . This reaction proceeds via nucleophilic attack of the nitroso nitrogen onto the carbonyl group, followed by dehydration to form bicyclic triazine N-oxide derivatives.

Key Conditions :

-

Solvent: Formic acid

-

Temperature: Reflux (100–110°C)

-

Reaction Time: 2–4 hours

Nucleophilic Substitution

The amino group at position 3 participates in Buchwald-Hartwig cross-coupling reactions with aryl halides. For example:

-

Palladium(II) acetate/xantphos catalyst system

-

Substrates: 3-Aminopyridine, aryl bromides

Mechanism :

-

Oxidative addition of palladium to the aryl halide

-

Transmetallation with the amino group

-

Reductive elimination to form C–N bonds

Oxidation and Thiolation

Controlled oxidation transforms 3-amino derivatives into 3,5-dione structures, while thiolation replaces oxygen with sulfur:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂/AcOH, 60°C | 1,2,4-Triazine-3,5-dione | 82% | |

| Thiolation | Lawesson’s reagent, THF | 3-Thio-1,2,4-triazine-5-one | 61% |

Condensation with Electrophiles

The amino group reacts with:

-

Carbonitriles : Forms imino derivatives under acidic conditions

-

Isothiocyanates : Generates thiourea-linked adducts at 0°C (DMF, 61% yield)

Example :

3 Amino Triazine+R NCS→3 Thioureido Triazine

Reductive Functionalization

Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring’s double bond, producing saturated analogs (III-e derivatives) with >85% efficiency .

Applications :

Solvent and Temperature Effects

Optimal conditions for stability and reactivity:

| Parameter | Range | Impact |

|---|---|---|

| Temperature | 0–80°C | Higher temps accelerate ring-closure but risk decomposition |

| Solvent | DMF, THF, dioxane | Polar aprotic solvents enhance nucleophilicity |

属性

CAS 编号 |

150711-09-4 |

|---|---|

分子式 |

C3H4N4O2 |

分子量 |

128.09 g/mol |

IUPAC 名称 |

3-amino-2H-triazine-4,5-dione |

InChI |

InChI=1S/C3H4N4O2/c4-7-3(9)2(8)1-5-6-7/h1,6H,4H2 |

InChI 键 |

CDQOJTQAGBDLGD-UHFFFAOYSA-N |

SMILES |

C1=NNN(C(=O)C1=O)N |

规范 SMILES |

C1=NNN(C(=O)C1=O)N |

同义词 |

1,2,3-Triazine-4,5-dione,3-amino-2,3-dihydro-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。